Dihydrolipoamide - 3884-47-7

Dihydrolipoamide

Catalog Number: EVT-1539009
CAS Number: 3884-47-7
Molecular Formula: C8H17NOS2
Molecular Weight: 207.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dihydrolipoamide belongs to the class of organic compounds known as fatty amides. These are carboxylic acid amide derivatives of fatty acids, that are formed from a fatty acid and an amine. Thus, dihydrolipoamide is considered to be a fatty amide lipid molecule. Dihydrolipoamide is considered to be a practically insoluble (in water) and relatively neutral molecule. Dihydrolipoamide has been primarily detected in urine. Within the cell, dihydrolipoamide is primarily located in the mitochondria, membrane (predicted from logP) and cytoplasm. Dihydrolipoamide exists in all eukaryotes, ranging from yeast to humans. Dihydrolipoamide participates in a number of enzymatic reactions. In particular, Dihydrolipoamide can be converted into lipoamide through its interaction with the enzyme dihydrolipoyl dehydrogenase E3. In addition, Dihydrolipoamide can be biosynthesized from S-(3-methylbutanoyl)-dihydrolipoamide-e; which is mediated by the enzyme lipoamide acyltransferase component OF branched-chain alpha-keto acid dehydrogenase complex, mitochondrial. In humans, dihydrolipoamide is involved in the valine, leucine and isoleucine degradation pathway and the pyruvate metabolism pathway. Dihydrolipoamide is also involved in several metabolic disorders, some of which include methylmalonate semialdehyde dehydrogenase deficiency, Beta-ketothiolase deficiency, pyruvate dehydrogenase complex deficiency, and the isovaleric aciduria pathway.
Dihydrolipoamide is a dithiol and a monocarboxylic acid amide. It has a role as a human metabolite, a cofactor, a Saccharomyces cerevisiae metabolite and a mouse metabolite.
Source and Classification

Dihydrolipoamide is synthesized from lipoic acid, which is naturally produced in the body and can also be obtained from dietary sources such as spinach, broccoli, and yeast. It belongs to the class of compounds known as thioesters and is classified as a coenzyme due to its role in enzymatic reactions. Dihydrolipoamide is specifically categorized under oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions.

Synthesis Analysis

Methods of Synthesis

Dihydrolipoamide can be synthesized through several methods:

  1. Chemical Reduction: Lipoic acid can be reduced chemically using reducing agents such as sodium borohydride or lithium aluminum hydride to produce dihydrolipoamide.
  2. Biological Reduction: In biological systems, dihydrolipoamide is generated from lipoic acid through enzymatic processes involving dihydrolipoamide dehydrogenase, which utilizes electrons from NADH to reduce lipoic acid.

Technical Details

The synthesis process involves careful control of reaction conditions such as pH and temperature to ensure optimal yields. For instance, in enzymatic synthesis, maintaining a physiological pH (around 7.4) is critical for enzyme activity.

Molecular Structure Analysis

Structure and Data

Dihydrolipoamide consists of a lipoic acid backbone with two thiol groups that can undergo oxidation and reduction. The molecular formula is C8H14O2S2C_8H_{14}O_2S_2, with a molar mass of approximately 206.33 g/mol. The structure features:

  • Two sulfur atoms that participate in redox reactions.
  • A flexible chain that allows for conformational changes during enzymatic interactions.
Chemical Reactions Analysis

Reactions Involving Dihydrolipoamide

Dihydrolipoamide primarily participates in redox reactions within mitochondrial enzyme complexes:

  1. Oxidation: Dihydrolipoamide is oxidized back to lipoamide by dihydrolipoamide dehydrogenase, regenerating NADH from NAD+.
  2. Substrate Interaction: It acts as an acyl carrier in multi-enzyme complexes like pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.

Technical Details

The reaction mechanism involves the transfer of electrons from dihydrolipoamide to NAD+, forming NADH and releasing lipoic acid. This process is vital for maintaining the energy balance within cells.

Mechanism of Action

Process and Data

The mechanism of action for dihydrolipoamide involves its role as a substrate in various enzymatic pathways:

  1. Electron Transfer: Dihydrolipoamide serves as an electron donor, facilitating the transfer of electrons during metabolic processes.
  2. Enzymatic Function: In the presence of dihydrolipoamide dehydrogenase, it undergoes oxidation while simultaneously reducing NAD+ to NADH.

This dual functionality underscores its importance in metabolic pathways, particularly those related to energy production.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Dihydrolipoamide typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like ethanol, which facilitates its use in biochemical assays.

Chemical Properties

  • Stability: Dihydrolipoamide is relatively stable under physiological conditions but can oxidize rapidly when exposed to air or reactive oxygen species.
  • Reactivity: The thiol groups are highly reactive, allowing for participation in various biochemical reactions.
Applications

Scientific Uses

Dihydrolipoamide has several important applications in scientific research:

  1. Biochemical Assays: It is used as a substrate in assays to measure enzyme activity related to mitochondrial function.
  2. Metabolic Studies: Researchers utilize dihydrolipoamide to study metabolic disorders linked to deficiencies in dihydrolipoamide dehydrogenase.
  3. Therapeutic Potential: Investigations into its antioxidant properties suggest potential therapeutic applications in conditions related to oxidative stress.
Structural Biology of Dihydrolipoamide and Associated Enzymes

Molecular Architecture of Dihydrolipoamide Dehydrogenase (DLD)

Domain Organization

Dihydrolipoamide dehydrogenase (DLD) features a conserved four-domain architecture per monomer:

  • FAD-Binding Domain (Residues 1–147): Binds flavin adenine dinucleotide (FAD) via a Rossmann fold motif. The isoalloxazine ring of FAD positions adjacent to the active-site disulfide bridge (Cys45–Cys50 in humans) for electron transfer [1] [6].
  • NAD-Binding Domain (Residues 148–279): Adopts a classic Rossmann fold for NAD⁺/NADH recognition. Key residues (e.g., Gly179, Asp181) form hydrogen bonds with NAD⁺'s adenine ribose [3] [10].
  • Central Domain (Residues 280–348): Stabilizes the FAD and NAD⁺ domains through hydrophobic interactions.
  • Interface Domain (Residues 349–470): Mediates homodimer assembly via a conserved H⁴⁵²XXXXE⁴⁵⁷ motif [2] [5].

Quaternary Structure

Functional DLD exists as a symmetric homodimer, where the interface domain of each monomer interlaces. This dimerization is essential for catalytic activity, creating a shared active site spanning both subunits. FAD binding induces conformational changes that stabilize dimer formation [1] [9]. Disruption (e.g., by acidification or mutations like G194C) causes dimer dissociation, loss of dehydrogenase activity, and aberrant "moonlighting" functions like proteolysis [5] [9].

Active Site Dynamics

The catalytic pocket centers on a redox-active disulfide bridge (Cys45–Cys50 in humans) adjacent to FAD. Key steps include:

  • Disulfide Reduction: Dihydrolipoamide reduces Cys45–Cys50, forming a dithiol.
  • Electron Transfer: Electrons move from Cys50 to FAD, generating FADH₂.
  • NAD⁺ Reduction: FADH₂ transfers electrons to NAD⁺, yielding NADH [1] [5].Residues Tyr181 and His452’ (from the dimer partner) participate in proton transfer. Zinc ions inhibit catalysis by binding the dithiol, promoting reactive oxygen species (ROS) generation [6].

Table 1: Key Active Site Residues in Human DLD

ResidueRoleFunctional Impact
Cys45Redox-active disulfideElectron transfer from dihydrolipoamide
Cys50Redox-active disulfideReduces FAD
Tyr181Proton relayShields NAD⁺-binding site; aids hydride transfer
His452’Acid-base catalystFrom dimer partner; stabilizes transition state
Asp181NAD⁺ bindingHydrogen bonds with NAD⁺ ribose

Comparative Structural Analysis Across Species

Eukaryotic vs. Prokaryotic DLD

  • Eukaryotes: Human DLD (94% identical to rat) has extended loops near the NAD⁺-binding site that limit conformational flexibility. Nuclear-mitochondrial isoforms exist (e.g., chloroplast-specific PDC in Chlamydomonas) [6] [9].
  • Prokaryotes: Azotobacter vinelandii DLD lacks eukaryotic loops, conferring greater flexibility. Integration into multienzyme complexes enhances NADH inhibition, reducing ROS leakage [1] [6].
  • Conservation: The CXXXXC active site and FAD/NAD⁺ domains are >90% conserved, but interface domains vary, affecting complex assembly [5].

Pathogenic Mutants

Human DLD mutations disrupt structure/function:

  • Dimer Interface Mutants (e.g., G194C): Destabilize quaternary structure, causing E3 deficiency syndromes with lactic acidosis [5] [9].
  • Active Site Mutants (e.g., R460G): Impair NAD⁺ binding, reducing catalytic efficiency by >80% [2] [5].
  • FAD-Binding Mutants (e.g., I318T): Compromise flavin positioning, uncoupling dihydrolipoamide oxidation from NAD⁺ reduction and increasing ROS [2].

Interaction with Multienzyme Complexes

Binding in Pyruvate Dehydrogenase Complex (PDC)

DLD (E3) binds the E3-binding protein (E3BP) core of PDC via hydrophobic insertion:

  • Pro¹³³, Pro¹⁵⁴, and Ile¹⁵⁷ of E3BP insert into a cleft at the DLD dimer interface.
  • Ionic/hydrogen bonds (e.g., E3BP-Arg¹⁴⁹ with DLD-Asp³⁵⁷) stabilize the subcomplex [7].DLD’s active sites orient toward the E2 core, enabling dihydrolipoamide oxidation across 150 Å distances [7] [9].

Conformational Flexibility in α-Ketoglutarate Dehydrogenase Complex (KGDHC)

In KGDHC, DLD associates with E2 (dihydrolipoyl succinyltransferase) without an E3BP-like tether. This permits greater rotational freedom:

  • DLD samples multiple orientations via flexible linkers, optimizing electron transfer to dihydrolipoyl-E2.
  • Allosteric NAD⁺ binding induces closed conformations that shield the FAD from solvent, reducing O₂ access and ROS generation during catalysis [1] [9].

Table 2: DLD-Containing Mitochondrial Complexes

ComplexFunctionDLD RoleStructural Features
Pyruvate Dehydrogenase (PDC)Pyruvate → Acetyl-CoAE3 componentE3BP-mediated rigid docking
α-Ketoglutarate Dehydrogenase (KGDHC)α-KG → Succinyl-CoAE3 componentFlexible E2 tether; allosteric gating
Branched-Chain α-Keto Acid DehydrogenaseBCAA catabolismE3 componentSimilar to PDC
Glycine Cleavage System (GCS)Glycine decarboxylationL-proteinNuclear localization in some contexts

Properties

CAS Number

3884-47-7

Product Name

Dihydrolipoamide

IUPAC Name

6,8-bis(sulfanyl)octanamide

Molecular Formula

C8H17NOS2

Molecular Weight

207.4 g/mol

InChI

InChI=1S/C8H17NOS2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H2,9,10)

InChI Key

VLYUGYAKYZETRF-UHFFFAOYSA-N

SMILES

C(CCC(=O)N)CC(CCS)S

Synonyms

dihydrolipoamide
dihydrolipoamide, (+-)-isome

Canonical SMILES

C(CCC(=O)N)CC(CCS)S

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